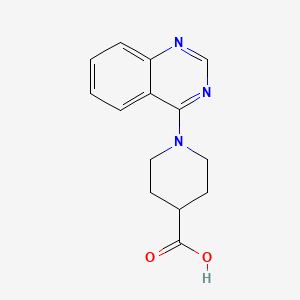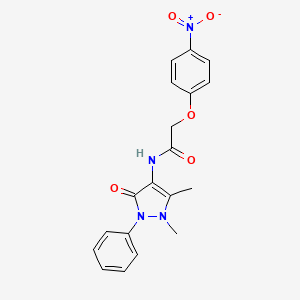
Ethyl 2-allylmorpholine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-allylmorpholine-2-carboxylate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds containing both nitrogen and oxygen in a six-membered ring this compound is characterized by the presence of an ethyl ester group and an allyl group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-allylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with ethyl chloroformate and allyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The general synthetic route can be summarized as follows:
Formation of the Morpholine Derivative: Starting with a morpholine derivative, the compound is reacted with ethyl chloroformate to introduce the ethyl ester group.
Introduction of the Allyl Group: The intermediate product is then reacted with allyl bromide in the presence of a base to introduce the allyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Ethyl 2-allylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Ethyl 2-allylmorpholine-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in medicine.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-allylmorpholine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in pharmaceutical applications, it may interact with enzymes involved in metabolic pathways or receptors that regulate physiological processes.
類似化合物との比較
Ethyl 2-allylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which lacks the ethyl ester and allyl groups.
2-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
2-Allylmorpholine: A derivative with an allyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and allyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
IUPAC Name |
ethyl 2-prop-2-enylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-5-10(9(12)13-4-2)8-11-6-7-14-10/h3,11H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOHEYDECVOKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCCO1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)


![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)


![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)

![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)
![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)
